Cas no 95-13-6 (Indene)

Indene structure
Indene structure
상품 이름:Indene
CAS 번호:95-13-6
MF:C9H8
메가와트:116.159822463989
MDL:MFCD00003777
CID:34778
PubChem ID:7219

Indene 화학적 및 물리적 성질

이름 및 식별자

    • Indene
    • inden
    • Technicalindene
    • INDONAPHTHENE
    • 1H-INDENE
    • Indene Odor Standard
    • Indene Solution
    • Indeneneat
    • (+)-xylitol
    • (1H)-indene
    • eutrit
    • kannit
    • Klinit
    • Kylit
    • Meso-X
    • newtol
    • Xilite
    • XYLIT
    • XYLITE
    • HSDB 5286
    • NSC 9270
    • 67H8Y6LB8A
    • YBYIRNPNPLQARY-UHFFFAOYSA-N
    • Indene, 90%, tech., stabilized
    • Indenyl radical
    • 1H-inden
    • PubChem20728
    • indene, (1H-indene)
    • Indene, 98%
    • Indene, >=99%
    • Indene, analytical standard
    • DSSTox_CID_22052
    • DSSTox_RID_79907
    • WLN: L56 BHJ
    • DSSTox_GSID_42052
    • KSC486S1J
    • NSC9270
    • Indene 10 microg/mL in Methanol
    • NSC62567
    • Indene (8CI)
    • Indene,95%
    • MDL: MFCD00003777
    • 인치: 1S/C9H8/c1-2-5-9-7-3-6-8(9)4-1/h1-6H,7H2
    • InChIKey: YBYIRNPNPLQARY-UHFFFAOYSA-N
    • 미소: C1C=C2C=CCC2=CC=1
    • BRN: 635873

계산된 속성

  • 정밀분자량: 116.06300
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 0
  • 중원자 수량: 9
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 124
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.9
  • 토폴로지 분자 극성 표면적: 0

실험적 성질

  • 이온 전세: 8.81 eV
  • 색과 성상: 무색 투명 유성 액체
  • 밀도: 0.996 g/mL at 25 °C(lit.)
  • 융해점: −5-−3 °C (lit.)
  • 비등점: 180°C(lit.)
  • 플래시 포인트: 화씨 온도: 136.4°f
    섭씨: 58 ° c
  • 굴절률: n20/D 1.595(lit.)
  • 용해도: organic solvents: miscible
  • 수용성: 불용했어
  • 안정성: Stable, but air and light sensitive; may polymerize upon exposure to light. Typically contains aroung 80 - 100 ppm of p-tert-butylcatechol as inhibitor. Refrigerate. Flammable. Incompatible with strong oxidizing agents.
  • PSA: 0.00000
  • LogP: 2.25590
  • 민감성: Light Sensitive
  • 산도 계수(pKa): 20(at 25℃)
  • 머크: 4939
  • 용해성: 물에 용해되지 않고 에탄올, 에틸에테르, 아세톤, 벤젠, 피리딘 등 유기용제에 용해된다.

Indene 보안 정보

  • 기호: GHS02 GHS08
  • 제시어:위험했어
  • 신호어:Danger
  • 피해 선언: H226,H304
  • 경고성 성명: P301+P310,P331
  • 위험물 운송번호:UN 3295 3/PG 3
  • WGK 독일:1
  • 위험 범주 코드: 10-65
  • 보안 지침: S23-S24/25-S62
  • 포카표 F사이즈:8
  • RTECS 번호:NK8225000
  • 위험물 표지: Xn
  • 보안 용어:3
  • 위험 등급:3
  • TSCA:Yes
  • 저장 조건:<0°C
  • 위험 용어:R10; R65
  • 포장 등급:III
  • 패키지 그룹:III

Indene 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
I0354-25ml
Indene
95-13-6 98.0%(GC)
25ml
¥905.0 2022-06-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R096694-25ml
Indene
95-13-6 5-10 ppm tert-butylcatechol
25ml
¥511 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
I005R-100g
Indene
95-13-6 95%
100g
¥207.0 2022-06-10
Chemenu
CM303402-100g
1H-indene
95-13-6 95%
100g
$72 2022-08-31
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
I0016-25ML
Indene
95-13-6 >93.0%(GC)
25ml
¥155.00 2023-09-07
Enamine
EN300-19944-25.0g
1H-indene
95-13-6 95%
25g
$87.0 2023-05-03
Life Chemicals
F0001-2266-2.5g
Indene
95-13-6 95%+
2.5g
$40.0 2023-11-21
Life Chemicals
F0001-2266-5g
Indene
95-13-6 95%+
5g
$60.0 2023-11-21
BAI LING WEI Technology Co., Ltd.
ODOR-11N-10mg
Indene Odor
95-13-6
10mg
¥ 309 2022-04-25
BAI LING WEI Technology Co., Ltd.
DRE-C14288500-100mg
Indene
95-13-6
100mg
¥ 678 2021-07-07

Indene 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Lithium chloride ;  3 min, 80 °C
참조
Solvent-free dehydration of alcohols using LiCl-acidic alumina
Marandi, G. Bagheri; Pourjavadi, A.; Hosseinzadeh, H., Oriental Journal of Chemistry, 2012, 28(3), 1141-1145

합성회로 2

반응 조건
1.1 Reagents: Neopentyl glycol Catalysts: p-Toluenesulfonic acid Solvents: Benzene ;  24 h, 80 °C
참조
Acid catalysed reaction of indanones, tetralones and benzosuberone with neopentyl glycol and other alkanediols under forced conditions
Imai, Masao; Morais, Goreti Ribeiro; Al-Hindawi, Bassam; Al-Sulaibi, Mazen A. M.; Meetani, Mohammad; et al, Journal of Chemical Research, 2010, 34(6), 325-329

합성회로 3

반응 조건
1.1 Reagents: Sodium bicarbonate ,  Sodium borohydride Catalysts: Vitamin B12 Solvents: Acetonitrile ;  16 h, rt
참조
Mild olefin formation via bio-inspired vitamin B12 photocatalysis
Bam, Radha; Pollatos, Alexandros S.; Moser, Austin J.; West, Julian G., Chemical Science, 2021, 12(5), 1736-1744

합성회로 4

반응 조건
1.1 Catalysts: Silica Solvents: Toluene ;  4.5 h, 373 K
참조
Silica supported heteropolyacid catalyzed dehydration of aldoximes to nitriles and alcohols to alkenes
Parghi, Kalpesh D.; Satam, Jitendra R.; Jayaram, Radha V., Green Chemistry Letters and Reviews, 2011, 4(2), 143-149

합성회로 5

반응 조건
1.1 Reagents: Zinc ,  Molybdenum pentachloride Solvents: Tetrahydrofuran ;  rt
1.2 1 h, rt
참조
Mild and efficient desulfurization of thiiranes with MoCl5/Zn system
Yoo, Byung Woo; Lee, Yeong Jin; Shin, Jeong Won, Journal of Sulfur Chemistry, 2022, 43(2), 124-131

합성회로 6

반응 조건
1.1 Reagents: 3-Methoxyaniline Solvents: Tetrahydrofuran ;  48 h, 66 °C
1.2 Reagents: Hydrogen ion ;  acidified
참조
Reductive debromination of 1,2-dibromides with anisidines
McGraw, Kristen M.; Bowler, Jeannette T.; Ly, Vy T.; Erden, Ihsan; Wu, Weiming, Tetrahedron Letters, 2016, 57(3), 285-287

합성회로 7

반응 조건
1.1 Catalysts: Triphenylphosphine ,  Aluminum chloride Solvents: Nitromethane ;  2 h, 80 °C
참조
Lewis base-assisted Lewis acid-catalyzed selective alkene formation via alcohol dehydration and synthesis of 2-cinnamyl-1,3-dicarbonyl compounds from 2-aryl-3,4-dihydropyrans
Liu, Chang-hui; Pan, Bin; Gu, Yan-long, Chinese Journal of Catalysis, 2016, 37(6), 979-986

합성회로 8

반응 조건
1.1 500 °C
참조
Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditions
Psarras, A. C.; Michailof, C. M.; Iliopoulou, E. F.; Kalogiannis, K. G.; Lappas, A. A.; et al, Molecular Catalysis, 2019, 465, 33-42

합성회로 9

반응 조건
1.1 15 min, 550 °C
참조
An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbons
Genuino, Homer C.; Muizebelt, Inouk; Heeres, Andre; Schenk, Niels J.; Winkelman, Jos G. M.; et al, Green Chemistry, 2019, 21(14), 3802-3806

합성회로 10

반응 조건
1.1 Reagents: Azobisisobutyronitrile ,  1,3-Bis(1,1-dimethylethyl)hexahydro-1,3,2-diazaphosphorine Solvents: Toluene ;  5 h, 90 °C
참조
Exploiting the radical reactivity of diazaphosphinanes in hydrodehalogenations and cascade cyclizations
Zhang, Jingjing; Yang, Jin-Dong; Cheng, Jin-Pei, Chemical Science, 2020, 11(18), 4786-4790

합성회로 11

반응 조건
1.1 250 h
참조
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

합성회로 12

반응 조건
1.1 Reagents: tert-Butyl bromide Solvents: Acetonitrile ;  1 h, reflux
참조
Mild deprotection of PMB ethers using tert-butyl bromide
Rival, Nicolas; Albornoz Grados, Arantxa; Schiavo, Lucie; Colobert, Francoise; Hanquet, Gilles, Tetrahedron Letters, 2015, 56(49), 6823-6826

합성회로 13

반응 조건
1.1 Reagents: Molybdenum hexacarbonyl Solvents: Toluene ;  1.5 h, reflux
참조
Selective and efficient desulfurization of thiiranes with Mo(CO)6
Yoo, Byung Woo; Kim, Jung Youn, Journal of Sulfur Chemistry, 2020, 41(1), 13-18

합성회로 14

반응 조건
1.1 Catalysts: Hexacarbonyldi-μ-chlorodichlorodiruthenium Solvents: Toluene ;  24 h, 80 °C
참조
Platinum and Ruthenium Chloride-Catalyzed Cycloisomerization of 1-Alkyl-2-ethynylbenzenes: Interception of π-Activated Alkynes with a Benzylic C-H Bond
Tobisu, Mamoru; Nakai, Hiromi; Chatani, Naoto, Journal of Organic Chemistry, 2009, 74(15), 5471-5475

합성회로 15

반응 조건
1.1 Catalysts: Sodium bisulfate monohydrate Solvents: Water ;  24 h, 80 °C
참조
Simple synthesis method of olefin
, China, , ,

합성회로 16

반응 조건
1.1 Solvents: Hexane ;  2 h, 2 bar, 363 K
참조
Liquid phase dehydration of 1-indanol: Selective synthesis of indene over microporous acid catalysts
Bertero, Nicolas M.; Bustos, German D.; Ferretti, Cristian A.; Apesteguia, Carlos R.; Marchi, Alberto J., Microporous and Mesoporous Materials, 2015, 213, 85-94

합성회로 17

반응 조건
참조
Indenes by catalytic dehydrogenation of indanes
, United States, , ,

합성회로 18

반응 조건
1.1 Reagents: Hydrogen Catalysts: Platinum tin oxide (supported on alumina magnesia) ;  180 min, 0.2 MPa, 520 °C
참조
Method for producing indene by dehydrogenation of indane
, World Intellectual Property Organization, , ,

합성회로 19

반응 조건
1.1 Solvents: Trihexyltetradecylphosphonium bromide ;  30 min, 120 °C
참조
Dehydration of benzyl alcohols in phosphonium ionic liquids: Synthesis of ethers and alkenes
Kalviri, Hassan A.; Kerton, Francesca M., Advanced Synthesis & Catalysis, 2011, 353(17), 3178-3186

합성회로 20

반응 조건
1.1 Catalysts: Grubbs' catalyst Solvents: 1,2-Dichloroethane ;  17 h, rt
참조
Ligand Substitution of RuII-Alkylidenes to Ru(bpy)32+: Sequential Olefin Metathesis/Photoredox Catalysis
Gallhof, Malte; Kell, Lukas; Brasholz, Malte, Chemistry - A European Journal, 2020, 26(8), 1772-1775

Indene Raw materials

Indene Preparation Products

Indene 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:95-13-6)Indene
A845191
순결:99%/99%
재다:100g/2.5kg
가격 ($):283.0/153.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:95-13-6)茚
1690346
순결:98%
재다:Company Customization
가격 ($):문의